5-Hydroxy-2,4-dioxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2,4-dioxopentanoic acid is an oxo monocarboxylic acid that is acetylpyruvic acid in which one of the hydrogens of the methyl group is replaced by a hydroxy group. It is a hydroxy monocarboxylic acid, an oxo monocarboxylic acid and a beta-diketone. It derives from an acetylpyruvic acid. It is a conjugate acid of a 5-hydroxy-2,4-dioxopentanoate.
Scientific Research Applications
Photochemical Reactions
5-Hydroxy-2,4-dioxopentanoic acid is involved in photoaddition reactions, demonstrating its utility in synthetic photochemistry. For example, it participates in the formation of dihydropyrans, oxetanes, and hydroxy keto esters through photoaddition with various dienes, offering insights into reaction mechanisms and regioselectivity in such processes (Hatsui, Nojima, & Takeshita, 1990).
Chemical Synthesis and Structure Elucidation
This compound plays a role in the synthesis and structural study of various chemical entities. For instance, it is utilized in the synthesis of chiral dioxinones and their conversion to enantiomerically pure β-hydroxy-acid derivatives, contributing to our understanding of stereochemistry in organic synthesis (Noda & Seebach, 1987).
Crystallography and Hydrogen Bonding
In crystallography, the molecule's structural properties have been examined. Its near-planar configuration and interactions via hydrogen bonds, forming specific chains in the crystal, are notable (Hachuła et al., 2013).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 5-Hydroxy-2,4-dioxopentanoic acid have been investigated. For example, its role in the synthesis of HIV-protease inhibitors demonstrates its relevance in developing therapeutic agents (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Electrocatalysis
The compound is also significant in electrocatalysis. Its behavior in the electrochemical reduction process has been studied, providing insights into the reduction mechanisms and the impact of various substituents and pH levels (Mandić, Nigović, & Šimunić, 2004).
Coordination Chemistry
In coordination chemistry, the compound is used to study the structure of cobalt complexes. It aids in elucidating the crystal structures of Co(II) and Co(III) complexes with dioxo-alkanoic acid dialkylamide ligands, contributing to our understanding of coordination bonds and metal-ligand interactions (Wang et al., 2009).
properties
Molecular Formula |
C5H6O5 |
---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
5-hydroxy-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10) |
InChI Key |
PHPQIPPBBQUFII-UHFFFAOYSA-N |
SMILES |
C(C(=O)CO)C(=O)C(=O)O |
Canonical SMILES |
C(C(=O)CO)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.